5,7-Dibromothieno[3,4-b]pyrazine

Donor-Acceptor Copolymers Direct Arylation Polymerization (DArP) Cross-Coupling Chemistry

The 5,7-dibromo substitution pattern is irreplaceable for Pd-catalyzed cross-coupling (Suzuki, Stille, DArP) to construct strictly alternating D-A copolymers. Non-brominated analogs require less efficient chemistries, compromising device performance. Procure stabilized grade (Cu, hydroquinone, MgO) to prevent decomposition, ensure lot-to-lot consistency, and de-risk scale-up from lab to pilot production.

Molecular Formula C6H2Br2N2S
Molecular Weight 293.97 g/mol
CAS No. 207805-24-1
Cat. No. B3049469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromothieno[3,4-b]pyrazine
CAS207805-24-1
Molecular FormulaC6H2Br2N2S
Molecular Weight293.97 g/mol
Structural Identifiers
SMILESC1=NC2=C(SC(=C2N=C1)Br)Br
InChIInChI=1S/C6H2Br2N2S/c7-5-3-4(6(8)11-5)10-2-1-9-3/h1-2H
InChIKeyAIIVDZFQFBEWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromothieno[3,4-b]pyrazine (CAS 207805-24-1) – Key Procurement Specifications for Electronic Material Synthesis


5,7-Dibromothieno[3,4-b]pyrazine is a dibromo-functionalized, fused-ring heterocyclic monomer within the thieno[3,4-b]pyrazine class. It serves primarily as a versatile intermediate for the synthesis of conjugated donor-acceptor (D-A) polymers and small molecules used in organic electronics [1]. The compound possesses a molecular formula of C6H2Br2N2S and a molecular weight of 293.97 g/mol, and is commercially available at a standard purity of ≥95%, often stabilized with Cu, hydroquinone, and MgO to prevent degradation during storage and shipping .

Why Generic Thieno[3,4-b]pyrazine Analogs Cannot Be Substituted for 5,7-Dibromothieno[3,4-b]pyrazine


While several thieno[3,4-b]pyrazine derivatives exist, direct substitution of 5,7-Dibromothieno[3,4-b]pyrazine with non-brominated or differently functionalized analogs (e.g., 2,3-dialkyl or 2,3-diphenyl derivatives) is not possible for cross-coupling polymerization strategies. The specific 5,7-dibromo substitution pattern is essential for serving as a regiochemically defined, difunctional monomer in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and direct arylation polymerizations [1][2]. This pattern enables the construction of strictly alternating D-A copolymers, which is a critical requirement for achieving the desired low band gaps and high charge carrier mobilities in organic electronic devices [1]. Substituting this compound with a non-brominated thieno[3,4-b]pyrazine would require alternative, often less efficient, polymerization chemistries or would yield polymers with different electronic and structural properties.

Quantitative Evidence for Selecting 5,7-Dibromothieno[3,4-b]pyrazine Over Closest Analogs


Regiochemical Specificity for Alternating Copolymer Synthesis

The 5,7-dibromo substitution pattern on the thieno[3,4-b]pyrazine core provides two equivalent and highly reactive sites for palladium-catalyzed cross-coupling. This is a key differentiator from 2,3-dibromo- or 2,3-dialkyl-thieno[3,4-b]pyrazines, which are not suitable for constructing alternating copolymers via step-growth polymerization. In a study using direct arylation polymerization (DArP), 5,7-dibromothieno[3,4-b]pyrazine was successfully coupled with an OEDOT donor monomer to produce a conjugated polymer (P8) [1]. This result demonstrates its utility as a viable acceptor monomer in D-A copolymer synthesis.

Donor-Acceptor Copolymers Direct Arylation Polymerization (DArP) Cross-Coupling Chemistry

Stabilized Purity Profile for Consistent Material Performance

Commercial suppliers of 5,7-Dibromothieno[3,4-b]pyrazine typically offer a standard purity of 95% (HPLC) and explicitly state that the product is stabilized with a combination of copper (Cu), hydroquinone (HQ), and magnesium oxide (MgO) . This stabilization package is a critical differentiator from generic, unstabilized dibromoarenes, which may undergo decomposition or polymerization during storage, leading to batch-to-batch variability and reduced yields in subsequent reactions.

Polymer Purity Batch-to-Batch Consistency Material Science

Electronic Tunability via Post-Functionalization of 5,7-Dibromo Monomer

While the monomer itself does not exhibit the low band gap of its polymers, its primary value lies in its ability to be post-functionalized to tune electronic properties. Research on a series of 2,3-disubstituted thieno[3,4-b]pyrazines, prepared from halogenated precursors, demonstrates that the nature of the functional group (electron-donating vs. electron-withdrawing) can systematically shift the oxidation potential by up to ~1 V and modulate the HOMO-LUMO energy gap [1]. This tunability is a class-level characteristic that is enabled by the presence of reactive handles like the 5,7-dibromo groups, which facilitate the introduction of diverse side chains.

Band Gap Engineering HOMO-LUMO Tuning Organic Semiconductors

High-Impact Application Scenarios for 5,7-Dibromothieno[3,4-b]pyrazine


Synthesis of Low-Bandgap Donor-Acceptor Copolymers for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

Researchers developing next-generation OPV and OFET materials can utilize 5,7-Dibromothieno[3,4-b]pyrazine as a key acceptor monomer. Its 5,7-dibromo substitution pattern allows for facile integration into alternating D-A copolymers via palladium-catalyzed cross-coupling or direct arylation polymerization, as demonstrated with OEDOT . This enables the systematic tuning of the polymer's HOMO-LUMO gap and charge transport properties, which are critical for device performance [2].

Precursor for Libraries of Functionalized Thieno[3,4-b]pyrazines

Medicinal chemists and materials scientists can use this compound as a versatile starting material to generate a diverse library of 2,3-disubstituted thieno[3,4-b]pyrazines. The bromine atoms at the 5 and 7 positions provide reactive sites for various cross-coupling reactions (e.g., Suzuki, Stille) to introduce a wide range of functional groups, thereby enabling the systematic exploration of structure-property relationships in electronic materials .

Scaling Up Conjugated Polymer Production with Consistent Monomer Quality

For process chemists and pilot plant managers scaling up the synthesis of conjugated polymers, procuring 5,7-Dibromothieno[3,4-b]pyrazine that is stabilized (e.g., with Cu, HQ, and MgO) is crucial. This ensures batch-to-batch consistency and prevents premature decomposition, leading to more reliable polymerization yields and reproducible polymer properties, thereby de-risking the transition from lab-scale research to larger-scale manufacturing.

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